molecular formula C10H21N3O3 B15281207 N'-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide

N'-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide

Cat. No.: B15281207
M. Wt: 231.29 g/mol
InChI Key: XLIVVZMYHPXOPX-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-ylamine with 2-methoxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

N'-hydroxy-2-[2-methoxyethyl(oxan-4-yl)amino]ethanimidamide

InChI

InChI=1S/C10H21N3O3/c1-15-7-4-13(8-10(11)12-14)9-2-5-16-6-3-9/h9,14H,2-8H2,1H3,(H2,11,12)

InChI Key

XLIVVZMYHPXOPX-UHFFFAOYSA-N

Isomeric SMILES

COCCN(C/C(=N/O)/N)C1CCOCC1

Canonical SMILES

COCCN(CC(=NO)N)C1CCOCC1

Origin of Product

United States

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